2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde
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Overview
Description
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde is a boron-containing compound with a unique structure that includes a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde typically involves the reaction of a boronic acid derivative with an appropriate aldehyde under controlled conditions. One common method involves the use of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile as a starting material . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst like palladium acetate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boron-containing ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetic acid.
Reduction: 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The boron atom in the compound plays a crucial role in this process.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
- 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-phenylpropanal
Uniqueness
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde is unique due to its specific structure that combines a boron-containing ring with an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14BNO5 |
---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde |
InChI |
InChI=1S/C13H14BNO5/c1-15-7-12(17)19-14(20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
RQJSTCYODUTEFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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